molecular formula C19H21N5O3 B11566159 (3Z)-3-{2-[(benzylamino)(oxo)acetyl]hydrazinylidene}-N-(pyridin-3-ylmethyl)butanamide

(3Z)-3-{2-[(benzylamino)(oxo)acetyl]hydrazinylidene}-N-(pyridin-3-ylmethyl)butanamide

Cat. No.: B11566159
M. Wt: 367.4 g/mol
InChI Key: XMZCXTUWFRQDLM-UCQKPKSFSA-N
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Description

The compound (3Z)-3-{2-[(benzylamino)(oxo)acetyl]hydrazinylidene}-N-(pyridin-3-ylmethyl)butanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazinylidene group, a benzylamino group, and a pyridin-3-ylmethyl group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{2-[(benzylamino)(oxo)acetyl]hydrazinylidene}-N-(pyridin-3-ylmethyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydrazinylidene group, the introduction of the benzylamino group, and the attachment of the pyridin-3-ylmethyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{2-[(benzylamino)(oxo)acetyl]hydrazinylidene}-N-(pyridin-3-ylmethyl)butanamide: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.

Scientific Research Applications

(3Z)-3-{2-[(benzylamino)(oxo)acetyl]hydrazinylidene}-N-(pyridin-3-ylmethyl)butanamide: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-3-{2-[(benzylamino)(oxo)acetyl]hydrazinylidene}-N-(pyridin-3-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

(3Z)-3-{2-[(benzylamino)(oxo)acetyl]hydrazinylidene}-N-(pyridin-3-ylmethyl)butanamide: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-benzyl-N'-[(Z)-[4-oxo-4-(pyridin-3-ylmethylamino)butan-2-ylidene]amino]oxamide

InChI

InChI=1S/C19H21N5O3/c1-14(10-17(25)21-13-16-8-5-9-20-11-16)23-24-19(27)18(26)22-12-15-6-3-2-4-7-15/h2-9,11H,10,12-13H2,1H3,(H,21,25)(H,22,26)(H,24,27)/b23-14-

InChI Key

XMZCXTUWFRQDLM-UCQKPKSFSA-N

Isomeric SMILES

C/C(=N/NC(=O)C(=O)NCC1=CC=CC=C1)/CC(=O)NCC2=CN=CC=C2

Canonical SMILES

CC(=NNC(=O)C(=O)NCC1=CC=CC=C1)CC(=O)NCC2=CN=CC=C2

Origin of Product

United States

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